molecular formula C18H20N2O4 B6042570 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide

Cat. No.: B6042570
M. Wt: 328.4 g/mol
InChI Key: RQKSFFXIANYWGG-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide is a hydrazide derivative featuring a benzylidene group substituted with 3-ethoxy-4-hydroxyphenyl and an acetohydrazide moiety attached to a 4-methoxyphenyl ring. This compound belongs to a class of hydrazones known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its structural uniqueness lies in the combination of ethoxy and hydroxyl groups on the benzylidene ring, which influence electronic properties, solubility, and target interactions .

Properties

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-3-24-17-10-14(6-9-16(17)21)12-19-20-18(22)11-13-4-7-15(23-2)8-5-13/h4-10,12,21H,3,11H2,1-2H3,(H,20,22)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKSFFXIANYWGG-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(4-Methoxyphenyl)Acetohydrazide

The hydrazide intermediate is prepared by reacting 2-(4-methoxyphenyl)acetic acid with hydrazine hydrate. This step typically employs ethanol as a solvent under reflux conditions for 6–8 hours, achieving yields of 85–90%. The reaction mechanism involves nucleophilic acyl substitution, where the hydrazine attacks the carbonyl carbon of the acid, followed by dehydration.

Optimization Note:

  • Excess hydrazine hydrate (2–3 equivalents) ensures complete conversion.

  • Lower temperatures (50–60°C) reduce side products like dihydrazides.

Preparation of 3-Ethoxy-4-Hydroxybenzaldehyde

The aldehyde component is synthesized via O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with ethyl bromide in the presence of potassium carbonate. This Williamson ether substitution proceeds in acetone at 60°C for 12 hours, yielding 78–82% of the product.

Condensation to Form the Hydrazone

The final step involves condensing 2-(4-methoxyphenyl)acetohydrazide with 3-ethoxy-4-hydroxybenzaldehyde. This reaction is catalyzed by bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in dichloromethane (CH₂Cl₂) at room temperature, achieving yields of 95–98%. The E-configuration of the imine bond is favored due to steric and electronic factors, with the catalyst facilitating rapid imine formation while suppressing isomerization.

Catalytic and Solvent Optimization

Catalyst Screening

The choice of catalyst significantly impacts reaction efficiency. Comparative studies reveal:

CatalystSolventTime (h)Yield (%)Byproducts (%)
Bi(NO₃)₃·5H₂OCH₂Cl₂2980
p-TsOHAcetone/H₂O0.74538
1 M HClTHF3

Data adapted from.

Bi(NO₃)₃·5H₂O outperforms Brønsted acids like p-TsOH due to its Lewis acidity, which polarizes the carbonyl group without hydrolyzing the imine.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) accelerate the reaction but may promote Z-isomer formation. Non-polar solvents like CH₂Cl₂ favor the E-isomer by minimizing solvation effects on the transition state.

Stereochemical Control and Characterization

E/Z Isomerism

The E-configuration is confirmed via NMR spectroscopy:

  • ¹H NMR: The imine proton (CH=N) appears as a singlet at δ 8.3–8.5 ppm, with no coupling indicative of trans geometry.

  • NOESY: Absence of nuclear Overhauser effect between the imine proton and aromatic hydrogens confirms the antiperiplanar arrangement.

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, methanol:water 70:30) shows a single peak with >99% purity.

Industrial Scalability Considerations

Cost-Efficiency

  • Catalyst Reusability: Bi(NO₃)₃·5H₂O can be recovered via filtration and reused for 3–4 cycles without yield loss.

  • Solvent Recovery: CH₂Cl₂ is distilled and recycled, reducing waste.

Environmental Impact

The process adheres to green chemistry principles:

  • Atom economy: 89% (calculated from molecular weights).

  • E-factor: 0.7 (kg waste/kg product), primarily from solvent recovery.

Comparative Analysis with Analogous Hydrazones

Reaction Rate vs. Substituents

Electron-donating groups (e.g., 4-methoxyphenyl) accelerate condensation by increasing nucleophilicity of the hydrazide nitrogen. For example:

Hydrazide SubstituentReaction Time (h)Yield (%)
4-Methoxyphenyl298
4-Nitrophenyl472

Data from.

Biological Implications

The E-isomer exhibits enhanced bioactivity due to improved target binding. For instance, antiproliferative activity against MCF-7 cells is 5-fold higher for the E-isomer compared to the Z-form (IC₅₀ = 12 μM vs. 60 μM) .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary amines .

Scientific Research Applications

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. For example, the hydroxy and methoxy groups can interact with enzymes or receptors, affecting their function .

Comparison with Similar Compounds

Substituent Analysis

Key structural analogs differ in substituents on the benzylidene and acetohydrazide moieties:

Compound Name Benzylidene Substituents Acetohydrazide Substituents Key Differences Reference
N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(3-methoxyphenyl)acetohydrazide (1SB) 4-hydroxyphenyl 3-methoxyphenyl Lacks ethoxy group at position 3
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide 4-hydroxy-3-methoxyphenyl 1H-indol-3-yl Methoxy instead of ethoxy; indole moiety
N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide 3,4-dihydroxyphenyl 2-oxo-2H-1-benzopyran-4-yl Dihydroxy groups; fused coumarin system
STK287794 4-hydroxy-3,5-dimethoxyphenyl Biphenyl-4-yloxy Additional methoxy groups

Key Observations :

  • Ethoxy vs.
  • Acetohydrazide Variations : Replacing 4-methoxyphenyl with indole () or coumarin () introduces π-π stacking or hydrogen-bonding capabilities, altering biological target interactions.

Antimicrobial Activity

Compounds with electron-donating groups (e.g., methoxy, ethoxy) on the benzylidene ring exhibit enhanced antibacterial activity. For example:

  • 4h (3,4,5-trimethoxyphenyl) : Showed moderate activity against S. aureus (Gram-positive) due to improved membrane penetration .
  • 4j (4-bromophenyl) : Demonstrated broad-spectrum activity, attributed to the electron-withdrawing bromo group .

Anticancer and Anti-Inflammatory Activity

  • N′-benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide : Inhibited Akt with IC₅₀ = 0.50 µg/mL, suggesting the methoxyphenyl group enhances kinase binding .
  • Compound 4a (STK287794 analog): Suppressed TNF-α production by 57.3% in vivo, linked to morpholinoethoxy substituents .
  • Target Compound : The 3-ethoxy-4-hydroxyphenyl group may modulate COX-1 or PI3K/Akt pathways, though experimental validation is needed.

Physicochemical and Crystallographic Properties

Spectral Data

  • FTIR : Expected peaks include ~1665 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=N), and ~3450 cm⁻¹ (O-H/N-H), consistent with and .
  • 1H NMR : Aromatic protons from the 4-methoxyphenyl (δ 6.99–7.90) and benzylidene (δ 8.44) groups align with data in .

Crystallography

Analogous compounds (e.g., ULARIK, ECOWIF) form hydrogen-bonded networks critical for stability. The ethoxy group in the target compound may introduce steric effects, altering crystal packing compared to methoxy derivatives .

Biological Activity

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide is a hydrazone derivative that has garnered attention due to its potential biological activities. This compound, with the molecular formula C23H22N2O3, is structurally characterized by the presence of an ethoxy group, hydroxyl group, and methoxy group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C23H22N2O3
  • Molecular Weight : 374.44 g/mol
  • SMILES Representation : CCOc1cc(\C=N\NC(=O)C(c2ccccc2)c2ccccc2)ccc1O

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Various hydrazone derivatives have shown promising results in inhibiting cancer cell proliferation. The structural features of this compound suggest potential interactions with key molecular targets involved in cancer progression.
  • Anti-inflammatory Properties : The presence of hydroxyl and methoxy groups may enhance the anti-inflammatory effects, making it a candidate for further exploration in inflammatory diseases.
  • Antibacterial Effects : Similar derivatives have demonstrated antibacterial activity, indicating that this compound could also possess such properties.

Antitumor Activity

A study focusing on hydrazone derivatives revealed that modifications in the aromatic rings significantly influenced their cytotoxicity against various cancer cell lines. The compound's structure suggests it may inhibit pathways associated with tumor growth, such as those involving BRAF and EGFR kinases .

Anti-inflammatory Activity

In vitro assays showed that related compounds inhibited the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). This suggests that this compound might similarly modulate inflammatory responses .

Antibacterial Activity

Preliminary studies on pyrazole derivatives indicated significant antibacterial activity against several strains of bacteria. Given the structural similarities, it is plausible that this compound may exhibit comparable antibacterial effects .

Case Studies and Experimental Data

Activity Type Tested Compound Cell Line / Organism IC50 / Effect
AntitumorHydrazone DerivativeHeLa (cervical cancer)IC50 = 20 µM
Anti-inflammatoryRelated HydrazoneRAW 264.7 (macrophages)Inhibition of NO production by 50% at 10 µM
AntibacterialPyrazole DerivativeStaphylococcus aureusZone of inhibition = 15 mm

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

  • Methodological Answer : Synthesis involves multi-step condensation reactions. Key parameters include:
  • Reagents : Use acetic acid as a catalyst for hydrazone formation and triethylamine to facilitate condensation .
  • Solvents : Polar aprotic solvents (e.g., DMSO or ethanol) enhance solubility and reaction efficiency .
  • Conditions : Reflux at 60–80°C for 6–18 hours ensures complete conversion. Monitor progress via TLC (Rf = 0.5–0.7 in ethyl acetate/hexane) .
  • Purification : Recrystallization from methanol or column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) yields >90% purity .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the hydrazone (C=N, δ 8.2–8.5 ppm) and methoxyphenyl groups (OCH₃, δ 3.8 ppm) .
  • IR Spectroscopy : Confirm N-H stretching (3200–3300 cm⁻¹) and C=O (1650–1680 cm⁻¹) .
  • Mass Spectrometry : ESI-MS (m/z ~400–450 [M+H]⁺) validates molecular weight .

Q. How should initial biological screening assays be designed?

  • Methodological Answer :
  • Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–100 µM .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

  • Methodological Answer : Discrepancies may arise from:
  • Assay Conditions : Varying pH (5.0 vs. 7.4) or serum content in cell culture media alters compound stability .
  • Impurities : Trace solvents (e.g., DMSO residues) can inhibit enzyme activity. Validate purity via HPLC (>95%) .
  • Target Specificity : Use siRNA knockdown or competitive binding assays to confirm interactions with proposed targets (e.g., topoisomerase II) .

Q. What strategies are effective for molecular docking and target identification?

  • Methodological Answer :
  • Crystallographic Data : Obtain 3D structures of targets (e.g., kinases) from the PDB. Use AutoDock Vina with Lamarckian GA for docking simulations .
  • Binding Affinity : Calculate ΔG values (kcal/mol) for the hydrazide moiety interacting with catalytic sites (e.g., ATP-binding pockets) .
  • Validation : Compare docking poses with mutagenesis data or co-crystal structures (if available) .

Q. How to conduct structure-activity relationship (SAR) studies with analogous compounds?

  • Methodological Answer :
  • Substituent Variation : Synthesize derivatives with modified substituents (e.g., replacing ethoxy with methoxy) and compare bioactivity .
  • Data Table Example :
CompoundSubstituent (R)IC₅₀ (µM) vs HeLa
Parent compound3-ethoxy-4-hydroxy12.3
Analog 13-methoxy-4-hydroxy18.7
Analog 24-chloro8.9

Data adapted from triazole derivatives in .

  • Statistical Analysis : Use ANOVA to determine significance (p < 0.05) in activity differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.